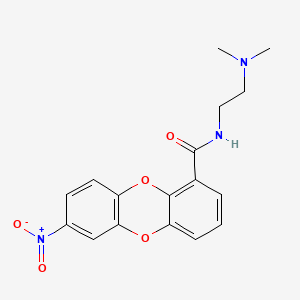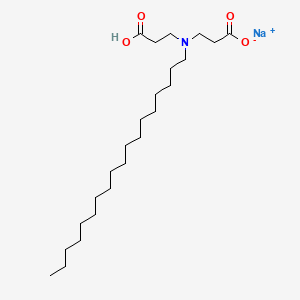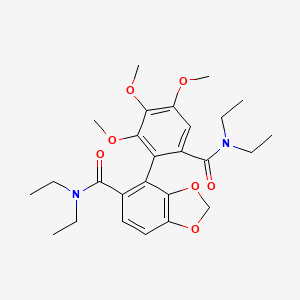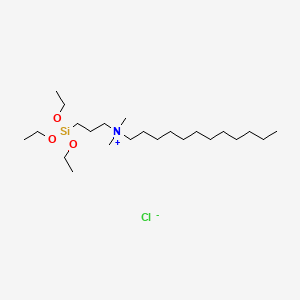
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) is a complex organic compound that has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrophthalazine-1,4-dione typically involves the reaction of hydrazine hydrate with phthalic anhydride . This reaction yields 2,3-dihydrophthalazine-1,4-dione, which can then be further modified to produce the dihydrazone derivative. The reaction conditions often include heating and the use of solvents such as ethanol or isopropanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine derivatives, while reduction can produce hydrazine-based compounds .
科学的研究の応用
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
作用機序
The mechanism of action of 2,3-dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) involves its interaction with molecular targets such as AMPA receptors. As a non-competitive antagonist, it inhibits excitatory neurotransmission, which is crucial in the treatment of epilepsy . The compound binds to the transducer domains of the receptors, inhibiting channel gating and reducing neuronal excitability .
類似化合物との比較
Similar Compounds
Phthalazine-1,4-dione derivatives: These compounds share a similar core structure and have been studied for their anticonvulsant properties.
2,3-Benzodiazepines: These compounds also act as non-competitive AMPA receptor antagonists and have shown broad-spectrum anticonvulsant activity.
Uniqueness
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) is unique due to its specific molecular structure, which allows for targeted interactions with AMPA receptors. This specificity enhances its potential as a therapeutic agent with fewer side effects compared to other compounds .
特性
CAS番号 |
84912-25-4 |
|---|---|
分子式 |
C16H22N6O12 |
分子量 |
490.38 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(4-hydrazinylphthalazin-1-yl)hydrazine |
InChI |
InChI=1S/C8H10N6.2C4H6O6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;2*5-1(3(7)8)2(6)4(9)10/h1-4H,9-10H2,(H,11,13)(H,12,14);2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
InChIキー |
HYFDJLXQMKPCJS-WBPXWQEISA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















